molecular formula C6H10Cl2O2S B1463565 2-Chlorocyclohexane-1-sulfonyl chloride CAS No. 108565-59-9

2-Chlorocyclohexane-1-sulfonyl chloride

Cat. No.: B1463565
CAS No.: 108565-59-9
M. Wt: 217.11 g/mol
InChI Key: ZBAQTFQTWCUZFN-UHFFFAOYSA-N
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Description

2-Chlorocyclohexane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H10Cl2O2S and its molecular weight is 217.11 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Chlorocyclohexane-1-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively . These interactions are crucial in the synthesis of various pharmaceutical compounds and intermediates. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and readily forms covalent bonds with nucleophiles.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . Additionally, this compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to altered transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound may result in cumulative effects on cellular processes, including changes in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function and overall health of the animal.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, the compound can undergo hydrolysis to form sulfonic acid derivatives, which are further metabolized by cellular enzymes . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the cytoplasm, where it modulates enzyme activity and metabolic processes.

Biological Activity

2-Chlorocyclohexane-1-sulfonyl chloride, with the molecular formula C₆H₁₀ClO₂S, is a chlorinated sulfonamide compound notable for its unique stereochemistry and reactivity. This compound serves as an important intermediate in organic synthesis and has implications in pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

  • Molecular Weight : Approximately 217 g/mol
  • Boiling Point : ~310 °C
  • Density : 1.41 g/cm³
  • Stereochemistry : (1R,2R) configuration influences reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various nucleophiles and biological macromolecules. This interaction can lead to several outcomes:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be leveraged for therapeutic applications.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity, suggesting potential antimicrobial effects for this sulfonyl chloride derivative .
  • Modulation of Biological Pathways : The compound's reactivity may allow it to modulate neurotransmitter levels or other signaling pathways within cells.

Antibacterial Activity

A study investigated the antibacterial properties of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that compounds with similar sulfonyl groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives achieved a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .

Interaction with Biological Macromolecules

Research focusing on the interaction between sulfonyl chlorides and proteins has highlighted the potential for these compounds to serve as enzyme inhibitors. The mechanism typically involves the formation of covalent bonds with active site residues in enzymes, leading to inhibition of their function. This suggests that this compound might exhibit similar inhibitory effects on specific enzymes involved in metabolic pathways.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Chlorocyclohexane-1-carboxylic acidContains a carboxylic acid groupMore polar due to the carboxylic acid functionality
2-Fluorocyclohexane-1-sulfonyl chlorideFluorine substitution instead of chlorineDifferent reactivity profile due to fluorine
(1S,2S)-2-Chlorocyclohexane-1-sulfonyl chlorideDifferent stereochemistryPotentially different biological activity

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C6_6H10_{10}Cl2_2O2_2S
Molecular Weight: 217.11 g/mol
IUPAC Name: 2-chlorocyclohexane-1-sulfonyl chloride
Canonical SMILES: C1CCC(C(C1)S(=O)(=O)Cl)Cl

The compound features a sulfonyl group attached to a chlorinated cyclohexane ring, which contributes to its reactivity towards nucleophiles such as amines and alcohols, forming sulfonamides and sulfonate esters respectively .

Organic Synthesis

This compound is primarily used in organic synthesis as an electrophilic reagent. It participates in electrophilic aromatic substitution reactions, facilitating the introduction of sulfonyl groups into various organic frameworks. This property is particularly valuable in synthesizing complex molecules for pharmaceuticals and agrochemicals.

Case Study: Synthesis of Sulfonamides

In a study focused on synthesizing sulfonamide derivatives, researchers employed this compound to react with primary amines. The resulting compounds exhibited enhanced biological activity against bacterial strains, showcasing the compound's utility in medicinal chemistry.

Biochemical Analysis

The compound plays a significant role in biochemical research, particularly in enzyme inhibition studies. It interacts with various biomolecules, influencing cellular processes and metabolic pathways.

Biochemical Mechanism

  • Nucleophilic Reactions: The compound reacts with nucleophiles to form stable sulfonamide bonds, which can inhibit enzyme activity by blocking substrate access to active sites.
  • Cellular Effects: Studies indicate that at low concentrations, this compound can modulate cell signaling pathways, while higher concentrations may induce cytotoxic effects.

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of biologically active compounds. Its ability to modify functional groups allows for the development of new drugs with improved efficacy.

Example: Drug Development

A notable application involved using this compound in the synthesis of anti-inflammatory agents. The sulfonamide derivatives produced demonstrated significant activity in preclinical trials, indicating the compound's potential as a building block for therapeutic agents .

Analytical Chemistry

The compound is also utilized in analytical chemistry for the detection and quantification of various analytes.

Analytical Techniques

  • Chromatography: It serves as a derivatizing agent in high-performance liquid chromatography (HPLC), enhancing the detection sensitivity of target compounds.
  • Mass Spectrometry: Its derivatives are analyzed using mass spectrometry techniques for structural elucidation and quantification of metabolites .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Organic SynthesisElectrophilic reagent for introducing sulfonyl groupsSynthesis of sulfonamides with antibacterial properties
Biochemical AnalysisEnzyme inhibition and cellular signaling modulationModulates cell function; cytotoxic at high concentrations
Pharmaceutical DevelopmentIntermediate for synthesizing biologically active compoundsDevelopment of anti-inflammatory agents
Analytical ChemistryDerivatization for enhanced detection in HPLC and mass spectrometryImproved sensitivity and quantification of target analytes

Properties

IUPAC Name

2-chlorocyclohexane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAQTFQTWCUZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.